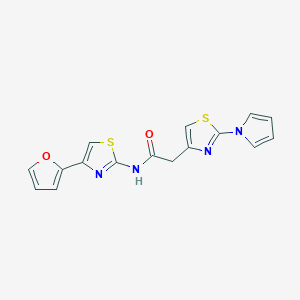

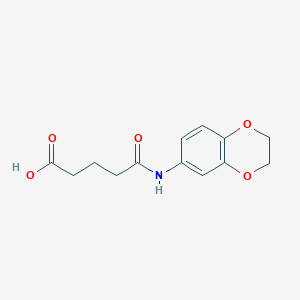

![molecular formula C13H8F3NO3 B2410848 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid CAS No. 773108-67-1](/img/structure/B2410848.png)

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid

Vue d'ensemble

Description

“4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid” is a chemical compound with the molecular formula C13H8F3NO3 and a molecular weight of 283.21 . It is a powder that is stored at room temperature . The IUPAC name for this compound is 4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}benzoic acid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H8F3NO3/c14-13(15,16)9-3-6-11(17-7-9)20-10-4-1-8(2-5-10)12(18)19/h1-7H,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a melting point of 211-213 degrees Celsius . The compound has a molecular weight of 283.21 .

Applications De Recherche Scientifique

1. Coordination Polymers and Crystal Structures

The compound has been used in the synthesis of novel coordination polymers. For instance, Du et al. (2016) synthesized various coordination polymers with different architectures using a similar unsymmetrical angular ligand. These polymers showed diverse coordination abilities and properties like antiferromagnetic interactions and luminescence (Du et al., 2016).

2. Lanthanide-based Coordination Compounds

In another study by Sivakumar et al. (2011), aromatic carboxylic acids related to 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid were used to create lanthanide coordination compounds. These compounds displayed unique photophysical properties, with some exhibiting bright green luminescence efficiencies (Sivakumar et al., 2011).

3. Electrocatalysts for Water Splitting

Gong et al. (2014) explored the use of a similar rigid ligand in synthesizing metal-organic frameworks (MOFs). These MOFs acted as electrocatalysts for water splitting, with varying electrocatalytic activities based on the metal(II) ions used (Gong et al., 2014).

4. Study of Acid-Base Properties

Azimi et al. (2008) investigated the acid-base properties of related 1,2,4-Triazole derivatives. This research provided insights into the pH-absorbance data and the impact of solvents on acid-base behavior (Azimi et al., 2008).

5. Supramolecular Liquid Crystalline Complexes

Research by Alaasar et al. (2019) involved designing and preparing supramolecular liquid crystalline complexes using molecules similar to this compound. These complexes showed enantiotropic nematic phases over a broad temperature range (Alaasar et al., 2019).

6. Hybrid Compound Synthesis

Ivanova et al. (2019) utilized compounds akin to this compound for synthesizing hybrid systems containing pharmacophoric fragments, indicating potential applications in drug design and medicinal chemistry (Ivanova et al., 2019).

7. Thermo- and Solvatochromic Metal-Organic Frameworks

Mehlana et al. (2012) reported the synthesis of metal-coordination networks using a related ligand. These networks displayed chromotropism and solvatochromism, indicating potential applications in sensing and materials science (Mehlana et al., 2012).

8. Crystallographic Studies

Multiple studies have focused on crystallographic analysis of compounds structurally similar to this compound. These studies contribute to the understanding of molecular interactions and crystal structures, useful in material science and chemistry (Lemmerer & Bourne, 2012), (Ye & Tanski, 2020).

9. Hyperbranched Polybenzimidazoles Synthesis

Li et al. (2006) synthesized hyperbranched polybenzimidazoles using a monomer related to this compound. These polybenzimidazoles exhibited excellent thermal properties and solubility in aprotic solvents, relevant for advanced materials and engineering applications (Li et al., 2006).

Safety and Hazards

The safety information available for “4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid” indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3/c14-13(15,16)9-3-6-11(17-7-9)20-10-4-1-8(2-5-10)12(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNGYKFALZVXHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R)-6-[(3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-4-oxoheptanoic acid](/img/structure/B2410766.png)

![5-{[(2,4-Dichlorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2410770.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea](/img/structure/B2410773.png)

![1-(3-methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2410783.png)

![4-amino-N-(6-{[2-(4-methoxyphenyl)ethyl]amino}pyridin-3-yl)butanamide](/img/structure/B2410784.png)

![5-Fluoro-4-phenyl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2410785.png)